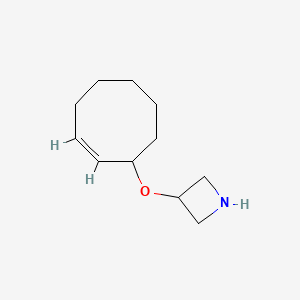
3-(Cyclooct-2-en-1-yloxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclooct-2-en-1-yloxy)azetidine is an organic compound with the molecular formula C₁₁H₁₉NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclooctene, an eight-membered ring with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclooct-2-en-1-yloxy)azetidine typically involves the reaction of cyclooct-2-en-1-ol with azetidine under specific conditions. One common method is the nucleophilic substitution reaction where cyclooct-2-en-1-ol is treated with azetidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclooct-2-en-1-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-(Cyclooct-2-en-1-yloxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(Cyclooct-2-en-1-yloxy)azetidine involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclooctene moiety provides additional sites for chemical modification, allowing the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways involved in enzyme activity, signal transduction, and other cellular processes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring with a double bond, lacking the azetidine ring.
3-(Cyclooct-2-en-1-yloxy)aziridine: A similar compound where the azetidine ring is replaced by a three-membered aziridine ring.
Uniqueness: 3-(Cyclooct-2-en-1-yloxy)azetidine is unique due to the combination of the azetidine and cyclooctene rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-[(2Z)-cyclooct-2-en-1-yl]oxyazetidine |
InChI |
InChI=1S/C11H19NO/c1-2-4-6-10(7-5-3-1)13-11-8-12-9-11/h4,6,10-12H,1-3,5,7-9H2/b6-4- |
InChI Key |
KGGDJOUDKIBLOQ-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC2CNC2 |
Canonical SMILES |
C1CCC=CC(CC1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















